molecular formula C20H19ClN4O4S2 B4023359 N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide

N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide

Cat. No.: B4023359
M. Wt: 479.0 g/mol
InChI Key: ZABSDWCKPYJRJZ-UHFFFAOYSA-N
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Description

N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

The synthesis of N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide involves several steps:

Chemical Reactions Analysis

N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide undergoes various chemical reactions:

Scientific Research Applications

N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent. It has shown promising results in inhibiting the growth of various pathogens.

    Cancer Research: Due to its cytotoxic properties, the compound is being investigated for its potential use in cancer therapy. It has demonstrated activity against certain cancer cell lines.

    Biological Studies: The compound is used in biological studies to understand its mechanism of action and its effects on different biological pathways.

    Pharmaceutical Development: The compound is explored for its potential use in the development of new pharmaceutical drugs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide involves several molecular targets and pathways:

Comparison with Similar Compounds

N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide can be compared with other thiadiazole derivatives:

Properties

IUPAC Name

N-[5-[2-[2-(4-chlorophenoxy)ethylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O4S2/c1-28-16-5-3-2-4-15(16)18(27)23-19-24-25-20(31-19)30-12-17(26)22-10-11-29-14-8-6-13(21)7-9-14/h2-9H,10-12H2,1H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABSDWCKPYJRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide
Reactant of Route 5
N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide

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